![molecular formula C18H17ClN6OS B11004177 1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11004177.png)
1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chloropyridazinyl group and a pyridinyl-thiazolyl moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the chloropyridazinyl group through nucleophilic substitution reactions. The pyridinyl-thiazolyl moiety is then attached using coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine: Research into the compound’s medicinal properties focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes, including catalysis and material science.
Mechanism of Action
The mechanism by which 1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazinyl group but lacks the pyridinyl-thiazolyl moiety, resulting in different chemical and biological properties.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound features a pyridinyl group but has a different core structure, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN6OS |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN6OS/c19-15-5-6-16(24-23-15)25-8-2-4-13(10-25)17(26)22-18-21-14(11-27-18)12-3-1-7-20-9-12/h1,3,5-7,9,11,13H,2,4,8,10H2,(H,21,22,26) |
InChI Key |
NUCXKFDMVASRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-cyclohexyl-N-(3-fluorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11004099.png)
![(1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11004107.png)
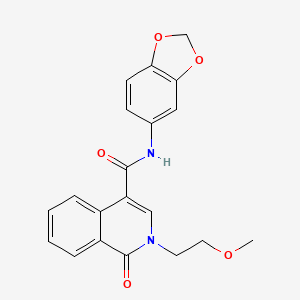
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11004113.png)
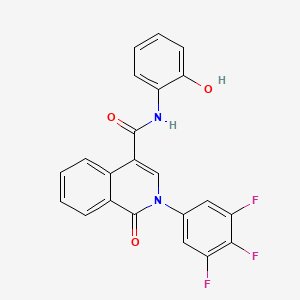
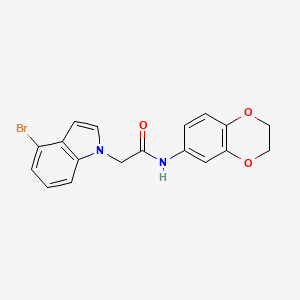
![1-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11004150.png)
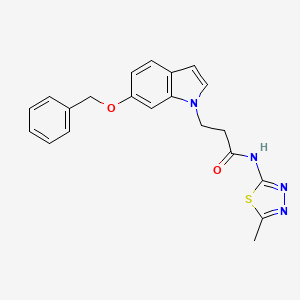
![2-chloro-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11004163.png)
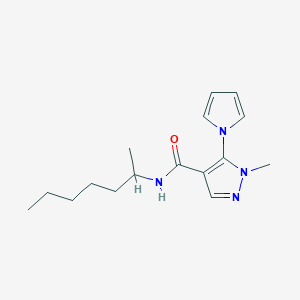

![N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11004175.png)
![4-(4-chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004178.png)
![4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11004182.png)
